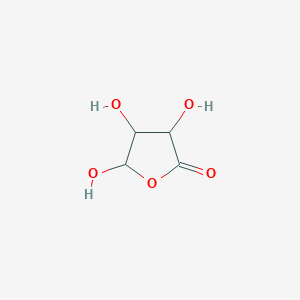
3,4,5-trihydroxyoxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trihydroxyoxolan-2-one is a chemical compound with a unique structure characterized by three hydroxyl groups attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxyoxolan-2-one can be achieved through multi-component condensation reactions. One common method involves the condensation of pyruvic acid with aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trihydroxyoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
3,4,5-Trihydroxyoxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5-trihydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a reducing agent or a nucleophile, depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Sawaranin: A compound with a similar oxolane ring structure but different functional groups.
(2S,3S,4S,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen diphosphate: Another compound with a similar core structure but different substituents.
Uniqueness
3,4,5-Trihydroxyoxolan-2-one is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H6O5 |
|---|---|
Peso molecular |
134.09 g/mol |
Nombre IUPAC |
3,4,5-trihydroxyoxolan-2-one |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)4(8)9-3(1)7/h1-3,5-7H |
Clave InChI |
ATLYZOSHQRMQRP-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(=O)OC1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


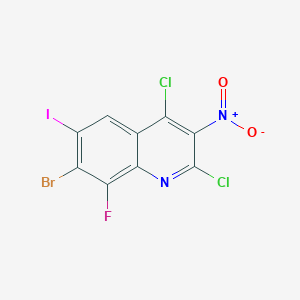
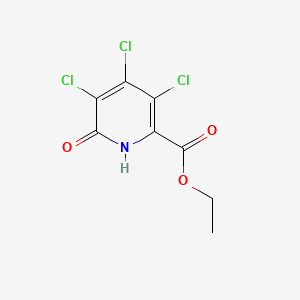
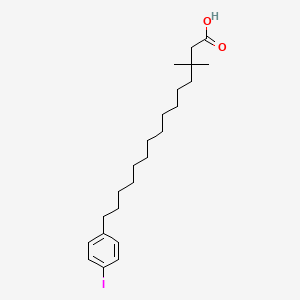
![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
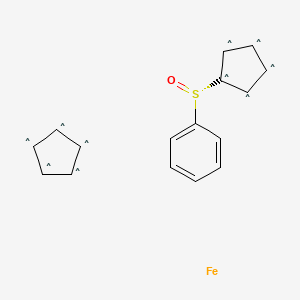
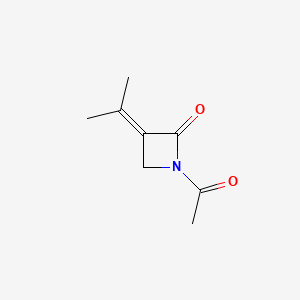

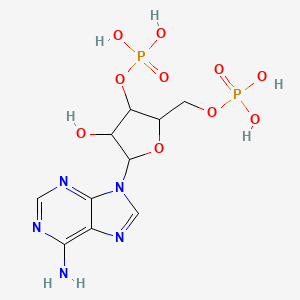
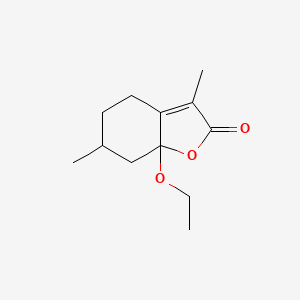
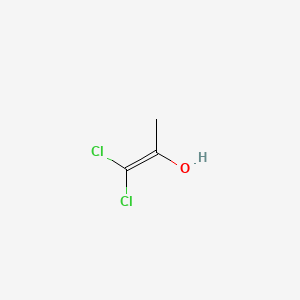

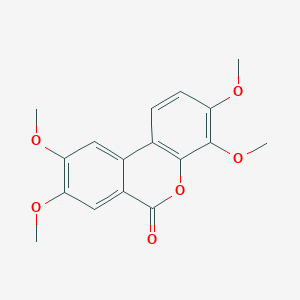

![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
